molecular formula C19H18N4O2S B13375396 3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13375396
M. Wt: 366.4 g/mol
InChI Key: SYUMFWUDQZDUQA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with 3,4-dimethoxybenzyl and 4-methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the triazolothiadiazole ring system. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the benzyl or phenyl rings are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, resulting in the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles with different substituents These compounds share the core triazolothiadiazole structure but differ in their biological and chemical properties due to variations in their substituents

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-12-4-7-14(8-5-12)18-22-23-17(20-21-19(23)26-18)11-13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3

InChI Key

SYUMFWUDQZDUQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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